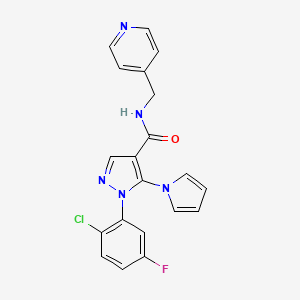![molecular formula C12H13N5O3S B15105208 methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate](/img/structure/B15105208.png)
methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a complex organic compound that features a tetrazole ring, a cyclopentathiophene moiety, and a glycinate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a involving an azide and an alkyne.
Cyclopentathiophene Synthesis: The cyclopentathiophene moiety can be synthesized via a series of cyclization reactions.
Coupling Reactions: The tetrazole and cyclopentathiophene units are then coupled under specific conditions to form the desired compound.
Esterification: The final step involves esterification to introduce the glycinate ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The tetrazole and thiophene rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the tetrazole or thiophene rings.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic certain biological molecules, allowing the compound to act as an inhibitor or activator of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds like 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole have similar tetrazole rings and are used for their biological activity.
Thiophene Derivatives: Compounds containing thiophene rings are known for their electronic properties and are used in materials science.
Uniqueness
Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is unique due to the combination of the tetrazole and cyclopentathiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C12H13N5O3S |
|---|---|
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
methyl 2-[[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C12H13N5O3S/c1-20-9(18)5-13-11(19)10-7-3-2-4-8(7)21-12(10)17-6-14-15-16-17/h6H,2-5H2,1H3,(H,13,19) |
Clave InChI |
WMDAWLZRBUQIRF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide](/img/structure/B15105135.png)
![5-[({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15105136.png)
![3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one](/img/structure/B15105143.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15105155.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15105159.png)
![N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B15105166.png)
![4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15105172.png)
![9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B15105176.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15105184.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B15105205.png)
![{3-[2-(4-Chlorophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B15105213.png)

![Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B15105223.png)
